
Diethyl 2-(2-chlorobenzyl)malonate
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Description
Diethyl 2-(2-chlorobenzyl)malonate (CAS: N/A; molecular formula: C₁₄H₁₇ClO₄) is a malonate ester derivative featuring a 2-chlorobenzyl substituent at the central carbon. Its synthesis involves reacting 1-aryl-4,5-dihydro-1H-imidazol-2-amines with this compound under basic conditions (e.g., sodium methoxide in methanol), yielding compounds evaluated for antinociceptive and serotoninergic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, pharmacological activity, and synthetic utility of diethyl 2-(2-chlorobenzyl)malonate are influenced by its 2-chlorobenzyl substituent. Below is a detailed comparison with analogous malonate esters:
Diethyl 2-Benzylmalonate (2a)
- Structural Difference : Lacks the chlorine atom at the benzyl para position.
- Pharmacological Impact: Derivatives of 2a exhibit weaker antinociceptive activity in vivo compared to 2b-derived compounds, likely due to reduced electronic interaction with biological targets .
- Key Study : In a series of imidazo[1,2-a]pyrimidines, 2b-derived analogs showed 30–50% higher potency in hot-plate tests than 2a derivatives, though neither class interacted with opioid receptors as initially hypothesized .
Diethyl 2-(2-Nitrobenzyl)malonate
- Structural Difference: Substitutes chlorine with a nitro group (-NO₂), a stronger electron-withdrawing substituent.
- Reactivity : Enhanced electrophilicity facilitates nucleophilic attacks but may complicate reduction steps in synthesis (e.g., nitro-to-amine conversions) .
- Application : Used in synthesizing nitroaromatic intermediates for explosives or dyes, contrasting with 2b’s focus on CNS-active heterocycles .
Diethyl 2-(Pyridin-2-ylmethylene)malonate
- Structural Difference : Replaces benzyl with a pyridine ring, introducing aromatic nitrogen.
- Biological Relevance : The pyridine nitrogen enables metal coordination, making it suitable for catalysis or metallodrug synthesis, unlike 2b’s CNS-focused applications .
Diethyl 2-[(4-Chlorophenylamino)methylene]malonate
- Structural Difference: Features an anilino-methylene group instead of benzyl.
- Reactivity: The amino group enables hydrogen bonding and participation in Schiff base formation, expanding utility in synthesizing hydantoins or ureas .
- Pharmacology: Derivatives may target enzymes like kinases or GPCRs due to the amino group’s hydrogen-bonding capacity, diverging from 2b’s antinociceptive focus .
Diethyl 2-(2-Cyanoethyl)malonate
- Structural Difference: Contains a cyanoethyl group, introducing nitrile functionality.
- Reactivity: The electron-withdrawing cyano group enhances α-hydrogen acidity, promoting enolate formation for alkylation or Michael additions .
- Application : Used in synthesizing acrylates or nitrile-containing polymers, contrasting with 2b’s role in medicinal chemistry .
Mechanistic and Pharmacological Insights
- Electronic Effects: The 2-chlorobenzyl group in 2b increases electrophilicity at the malonate carbon, accelerating nucleophilic cyclocondensation compared to non-halogenated analogs like 2a .
- Biological Activity: Despite structural similarities to opioid pharmacophores, 2b-derived compounds lack the protonable nitrogen required for classical opioid receptor binding, leading to unexpected non-opioid antinociceptive mechanisms .
Properties
Molecular Formula |
C14H17ClO4 |
---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
diethyl 2-[(2-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |
InChI Key |
KHFOTSBOKOUNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Cl)C(=O)OCC |
Origin of Product |
United States |
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